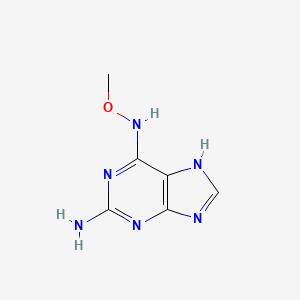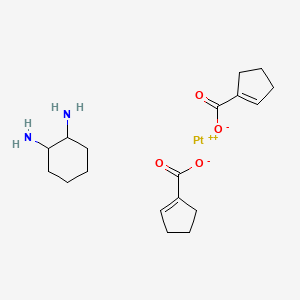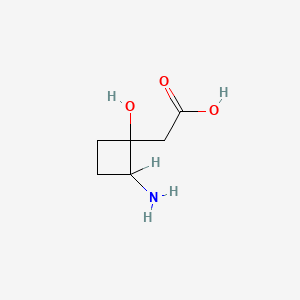
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique structure, which includes hydroxymethyl and hydroxy-nonyl groups attached to the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of Hydroxy-Nonyl Group: The hydroxy-nonyl group is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the purine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
科学研究应用
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a model compound for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and hydroxy-nonyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, this compound has additional hydroxymethyl and hydroxy-nonyl groups, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
81129-37-5 |
|---|---|
分子式 |
C15H27N4O2+ |
分子量 |
295.4 g/mol |
IUPAC 名称 |
(2S)-1-[(6R)-9-[(2R)-hexan-2-yl]-6-(hydroxymethyl)-3,6-dihydropurin-9-ium-9-yl]propan-2-ol |
InChI |
InChI=1S/C15H27N4O2/c1-4-5-6-11(2)19(7-12(3)21)10-18-14-13(8-20)16-9-17-15(14)19/h9-13,20-21H,4-8H2,1-3H3,(H,16,17)/q+1/t11-,12+,13+,19?/m1/s1 |
InChI 键 |
UTAMZZDMMJLQCH-ONFYGKLOSA-N |
SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
手性 SMILES |
CCCC[C@@H](C)[N+]1(C=NC2=C1NC=N[C@H]2CO)C[C@H](C)O |
规范 SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
同义词 |
1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine DHMHNP erythro-1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol](/img/structure/B1197679.png)
![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)

